molecular formula C7H14N2S2 B1426139 Methyl 4-methylpiperazine-1-carbodithioate CAS No. 98428-90-1

Methyl 4-methylpiperazine-1-carbodithioate

Cat. No. B1426139
CAS RN: 98428-90-1
M. Wt: 190.3 g/mol
InChI Key: IMVFRUURAMHQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methylpiperazine-1-carbodithioate is a chemical compound with the molecular formula C7H14N2S2 and a molecular weight of 190.33 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for Methyl 4-methylpiperazine-1-carbodithioate is 1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule. The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.


Chemical Reactions Analysis

Methyl 4-methylpiperazine-1-carbodithioate can participate in various chemical reactions. For instance, it has been used in the formation of mixed-ligand complexes with metals such as cobalt (II), nickel (II), and copper (II) . The exact reaction conditions and outcomes can vary depending on the specific reaction.


Physical And Chemical Properties Analysis

Methyl 4-methylpiperazine-1-carbodithioate is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can be determined using standard laboratory methods or can be found in specialized chemical databases.

Scientific Research Applications

Anticancer Applications

Methyl 4-methylpiperazine-1-carbodithioate has shown promise in anticancer research. A study by Jiang et al. (2007) investigated a compound related to Methyl 4-methylpiperazine-1-carbodithioate, TM208, which displayed significant in vivo and in vitro anticancer activity with low toxicity. This compound was metabolized into various metabolites in rat bile, indicating its potential for therapeutic applications in cancer treatment (Jiang et al., 2007). Additionally, Hou et al. (2006) synthesized derivatives of 4-methylpiperazine-1-carbodithioic acid, which demonstrated in vitro anticancer activities, suggesting the potential of Methyl 4-methylpiperazine-1-carbodithioate derivatives in cancer therapy (Hou et al., 2006).

Antimicrobial Activity

Kalia et al. (2009) reported that complexes of Methyl 4-methylpiperazine-1-carbodithioate exhibited prominent antimicrobial activity against several pathogenic strains, including Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. This suggests its potential application in antimicrobial treatments (Kalia et al., 2009).

Complex Formation and Characterization

Several studies have focused on the formation of mixed-ligand complexes involving Methyl 4-methylpiperazine-1-carbodithioate. Kalia et al. (2012) explored its ability to form mixed-ligand complexes with manganese (II) and iron (II), revealing its utility in creating novel chemical compounds with potential applications in various fields of chemistry (Kalia et al., 2012).

Physicochemical Investigations

Research by Kalia et al. (2008) on Methyl 4-methylpiperazine-1-carbodithioate complexes with metals like zinc(II), cadmium(II), and mercury(II) contributed valuable information about their physicochemical properties. These studies are crucial for understanding the chemical behavior and potential applications of these complexes in various scientific domains (Kalia et al., 2008).

Magnetic and Spectral Studies

Magnetic and spectral properties of Methyl 4-methylpiperazine-1-carbodithioate complexes have been investigated, as seen in the study by Manhas et al. (1995). These investigations provide insights into the electronic structures of these complexes, which is essential for their potential applications in materials science and coordination chemistry (Manhas et al., 1995).

Safety And Hazards

Methyl 4-methylpiperazine-1-carbodithioate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Future Directions

The future directions for research on Methyl 4-methylpiperazine-1-carbodithioate could include exploring its potential applications in various fields, studying its properties in more detail, and developing new synthesis methods. Its use in the formation of mixed-ligand complexes suggests potential applications in coordination chemistry and materials science .

properties

IUPAC Name

methyl 4-methylpiperazine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVFRUURAMHQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718158
Record name Methyl 4-methylpiperazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylpiperazine-1-carbodithioate

CAS RN

98428-90-1
Record name Methyl 4-methylpiperazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(methylsulfanyl)carbothioylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 4
Reactant of Route 4
Methyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 6
Reactant of Route 6
Methyl 4-methylpiperazine-1-carbodithioate

Citations

For This Compound
23
Citations
SL Cao, Y Han, CZ Yuan, Y Wang, ZK Xiahou… - European journal of …, 2013 - Elsevier
A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were synthesized and tested for their antiproliferative activities against five human …
Number of citations: 60 www.sciencedirect.com
SL Cao, YW Guo, XB Wang, M Zhang… - … der Pharmazie: An …, 2009 - Wiley Online Library
A new series of piperazine‐1‐carbodithioate derivatives of 2‐substituted quinazolin‐4(3H)‐ones were synthesized via a five‐steps procedure starting from 2‐amino‐5‐methylbenzoic …
Number of citations: 21 onlinelibrary.wiley.com
N Lal, L Kumar, A Sarswat, S Jangir, VL Sharma - Organic Letters, 2011 - ACS Publications
… methylpiperazine-1-carbodithioate (2a) with 5-(chloromethyl)-1,3-oxathiolane-2-thione (1) would give rise to S-(2-thioxo-1,3-oxathiolan-5-yl)methyl 4-methylpiperazine-1-carbodithioate (…
Number of citations: 18 pubs.acs.org
W Huang, Y Ding, Y Miao, MZ Liu, Y Li… - European journal of …, 2009 - Elsevier
A series of chromone derivatives bearing diverse dithiocarbamate moieties were designed and synthesized via a three-component reaction protocol. Their in vitro antitumor activities …
Number of citations: 188 www.sciencedirect.com
MS SUNKARA, SJ TANGEDA… - Journal of Faculty of …, 2022 - dergipark.org.tr
Objective: Cancer is the major cause of mortality in most of the developing countries. Enormous chemotherapeutic agents developed are still need improvements in survival rates and …
Number of citations: 5 dergipark.org.tr
SN Mangasuli - Chemical Data Collections, 2020 - Elsevier
Bacterial and fungal infections are the major effects to cause the numerous disorders in health. To overcome such disorders there will be needed to carry out the studies to find potent …
Number of citations: 9 www.sciencedirect.com
SJ TANGEDA - teav.ankara.edu.tr
Objective: Cancer is the major cause of mortality in most of the developing countries. Enormous chemotherapeutic agents developed are still need improvements in survival rates and …
Number of citations: 3 teav.ankara.edu.tr
S Nashaat, MA Henen, SM El-Messery… - Bioorganic & medicinal …, 2020 - Elsevier
New series of benzimidazole ring core conjugated with either dithiocarbamate or thiopropyl linkers, hybridized with different secondary amines were synthesized; 5–15 and 22–31; …
Number of citations: 14 www.sciencedirect.com
M Mollazadeh… - Medicinal …, 2021 - ingentaconnect.com
Background: α-Glucosidase is a hydrolyzing enzyme that plays a crucial role in the degradation of carbohydrates and starch to glucose. Hence, α-glucosidase is an important target in …
Number of citations: 12 www.ingentaconnect.com
R Venkatesh, G Shankar, AC Narayanan… - The Journal of …, 2022 - ACS Publications
Multicomponent synthesis of biologically relevant S-benzyl dithiocarbamates from para-quinone methides, amines, and carbon disulfide are described under catalyst and additive-free …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.